molecular formula C23H19FN2OS B2365436 4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291842-57-3

4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2365436
CAS No.: 1291842-57-3
M. Wt: 390.48
InChI Key: DYJQRBAWDRWCHX-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.

    Attachment of the Pyrrole Moiety: The pyrrole group is added through a condensation reaction with an appropriate amine derivative.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • 4-(4-bromophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • 4-(4-methylphenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide imparts unique electronic properties, making it distinct from its chlorinated, brominated, or methylated analogs

Biological Activity

4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide. Its molecular formula is C23H19FN2OSC_{23}H_{19}FN_2OS, and it possesses unique electronic properties due to the presence of the fluorophenyl group, which differentiates it from similar compounds.

PropertyValue
Molecular FormulaC23H19FN2OS
Molecular Weight404.47 g/mol
CAS Number881674-58-4
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene and pyrrole moieties may facilitate binding to specific proteins involved in disease pathways, potentially modulating their activity.

Potential Targets:

  • Enzymes : Inhibition of key enzymes involved in cancer progression or microbial resistance.
  • Receptors : Modulation of receptors associated with inflammatory responses or neurodegenerative diseases.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that this compound may inhibit tumor growth by targeting specific signaling pathways. For instance, it has been evaluated for its effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against several bacterial strains, indicating potential as a new class of antibiotics.

Case Studies

  • Antitumor Activity : A study evaluated the compound's effects on cell lines representing different cancer types. Results indicated a dose-dependent inhibition of cell proliferation, particularly in melanoma and colorectal cancer cells.
  • Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. Variations in the substituents on the thiophene and pyrrole rings significantly influence its potency and selectivity.

Compound VariantBiological Activity
4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-pyrrolModerate anticancer effects
4-(4-bromophenyl)-N-(4-methylbenzyl)-3-pyrrolLower antimicrobial activity
4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-pyrrolHigh potency in both areas

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c1-16-4-6-17(7-5-16)14-25-23(27)22-21(26-12-2-3-13-26)20(15-28-22)18-8-10-19(24)11-9-18/h2-13,15H,14H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJQRBAWDRWCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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